

2-chloro-N-(2-methylphenyl)acetamide IUPAC name

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Compound of Interest

Compound Name: 2-chloro-N-(2-methylphenyl)acetamide

Cat. No.: B1580810

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A Comprehensive Technical Guide to **2-chloro-N-(2-methylphenyl)acetamide**: Synthesis, Applications, and Protocols

Executive Summary: This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on **2-chloro-N-(2-methylphenyl)acetamide**. It details the compound's nomenclature, physicochemical properties, a robust synthesis protocol with mechanistic insights, and its applications as a versatile chemical intermediate.

Furthermore, this guide outlines standard analytical characterization techniques and provides critical safety and handling procedures to ensure its proper use in a laboratory setting.

Introduction and Nomenclature

2-chloro-N-(2-methylphenyl)acetamide is a substituted aromatic amide that serves as a crucial building block in organic synthesis. Its structure incorporates a chloroacetamide group attached to an ortho-toluidine (2-methylaniline) moiety. This arrangement of functional groups, particularly the reactive C-Cl bond, makes it a valuable precursor for constructing more complex molecules, including various heterocyclic compounds and potential pharmaceutical agents.[1] The class of N-aryl chloroacetamides is widely recognized for its utility in medicinal chemistry and materials science, with various derivatives exhibiting a range of biological activities, including antimicrobial, herbicidal, and antifungal properties.[2]

IUPAC Name: **2-chloro-N-(2-methylphenyl)acetamide**[3]

Synonyms: 2-chloro-N-(o-tolyl)acetamide, Chloroacetamido-2-methylbenzene

CAS Number: 37394-93-7[3]

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Physicochemical Properties

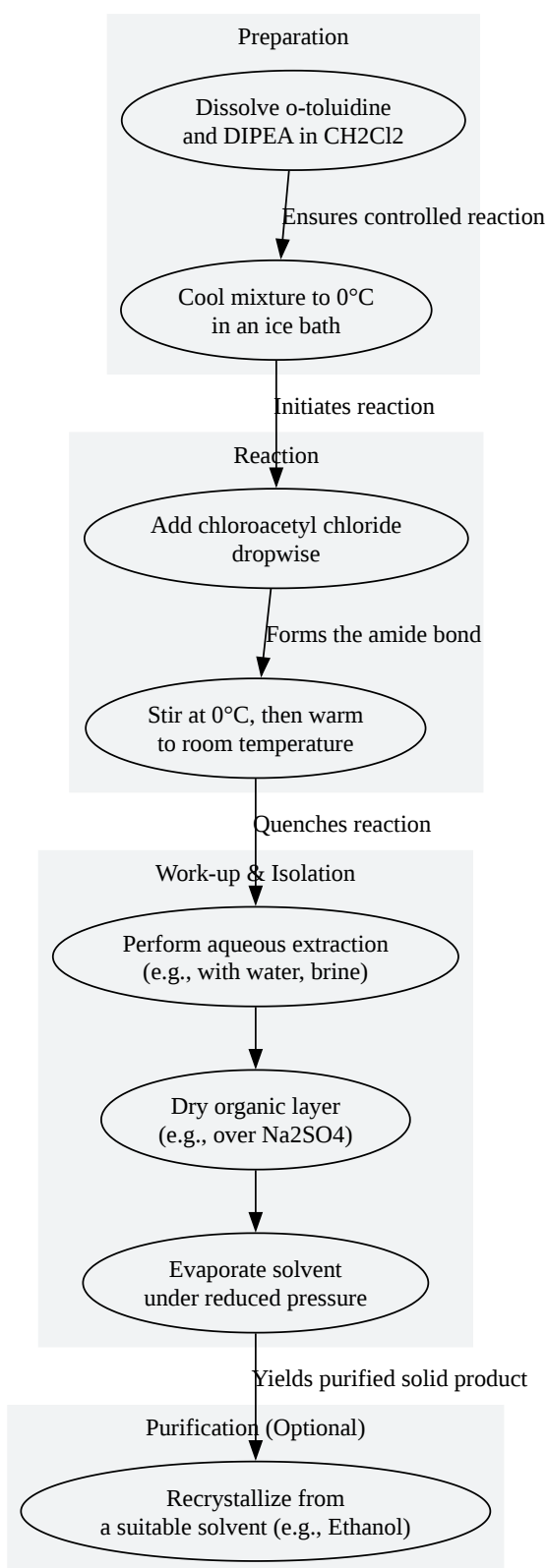
A summary of the key physicochemical properties is presented below for quick reference. These properties are essential for designing experimental conditions, selecting appropriate solvents, and ensuring safe handling.

Property	Value	Reference
IUPAC Name	2-chloro-N-(2-methylphenyl)acetamide	[3]
CAS Number	37394-93-7	[3]
Molecular Formula	C ₉ H ₁₀ ClNO	[4]
Molecular Weight	183.63 g/mol	[5]
Appearance	Brown solid (typical crude appearance)	[6]
Melting Point	105-106 °C	
Boiling Point	326°C at 760mmHg (Predicted)	
Solubility	Soluble in organic solvents like CH ₂ Cl ₂ , Chloroform, Methanol. Insoluble in water.	[6][7]

Synthesis and Mechanism

The most common and efficient method for synthesizing **2-chloro-N-(2-methylphenyl)acetamide** is through the N-acylation of o-toluidine with chloroacetyl chloride.[6] This reaction is a classic example of nucleophilic acyl substitution.

Mechanism: The synthesis proceeds via a nucleophilic attack by the nitrogen atom of the o-toluidine on the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion to form a protonated amide. A base, such as Diisopropylethylamine (DIPEA) or triethylamine, is used as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct, preventing the protonation of the starting amine and allowing the reaction to proceed to completion.[1]



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Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of N-aryl acetamides.[\[1\]](#)
[\[6\]](#)

Materials:

- o-Toluidine (1.0 eq)
- Chloroacetyl chloride (1.1 eq)
- Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.1 eq)
- Dichloromethane (CH_2Cl_2), anhydrous
- Deionized water
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Ethanol (for recrystallization, optional)

Procedure:

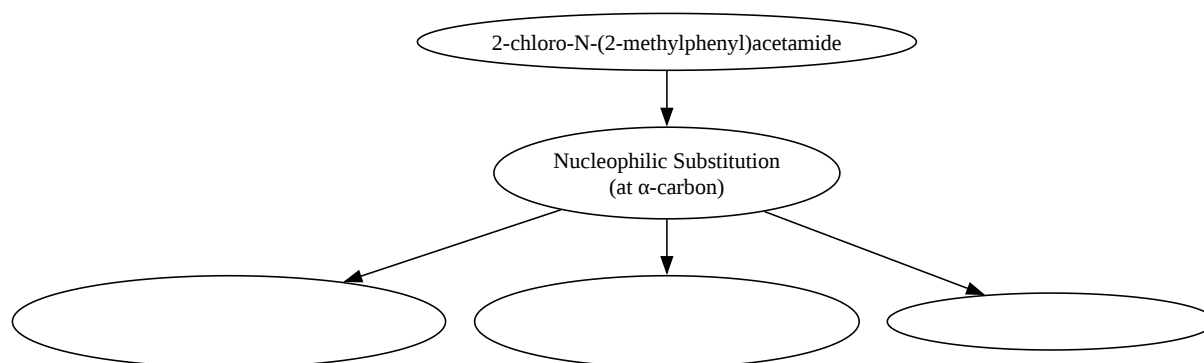
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve o-toluidine (1.0 eq) and DIPEA (2.1 eq) in anhydrous dichloromethane. The causality for using an anhydrous solvent is to prevent the violent reaction of chloroacetyl chloride with water.[\[1\]](#)
- **Cooling:** Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5°C. This step is critical to control the exothermic nature of the acylation reaction and minimize potential side products.[\[1\]](#)[\[8\]](#)
- **Addition of Acylating Agent:** Add chloroacetyl chloride (1.1 eq) dropwise to the cold, stirred solution over 20-30 minutes using a dropping funnel. A slow, controlled addition is paramount to maintain the low temperature.

- **Reaction:** Continue stirring the mixture at 0°C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]
- **Aqueous Work-up:** Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with deionized water and then with brine. This removes the amine hydrochloride salt and any remaining water-soluble impurities.
- **Drying and Concentration:** Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification (Optional):** For higher purity, the resulting solid can be recrystallized from a suitable solvent system, such as ethanol/water, to yield the final product.[2]

Applications in Research and Drug Development

2-chloro-N-(2-methylphenyl)acetamide is a valuable intermediate due to its reactive α -chloro group, which is susceptible to nucleophilic substitution. This allows for the facile introduction of various functional groups, making it a key starting material for multi-step syntheses.

- **Precursor for Biologically Active Molecules:** The compound serves as a scaffold for synthesizing novel compounds with potential therapeutic applications. For instance, it has been used as a starting material to synthesize a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives, which were subsequently evaluated for antidepressant activity.
- **Building Block for Heterocyclic Chemistry:** The chloroacetamide moiety is a classic precursor for building heterocyclic rings. It can react with various dinucleophiles (e.g., thiourea, semicarbazide) to form thiazoles, imidazoles, and other important heterocyclic systems that are prevalent in many pharmaceutical agents.[8][9]
- **Analogue Synthesis:** In drug discovery programs, it can be used to generate analogues of known bioactive molecules. The ortho-methyl group provides specific steric and electronic properties that can be crucial for modulating a compound's interaction with biological targets.



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Analytical Characterization

To ensure the identity, purity, and quality of synthesized **2-chloro-N-(2-methylphenyl)acetamide**, a combination of chromatographic and spectroscopic techniques is employed.

- Chromatography: High-Performance Liquid Chromatography (HPLC) is the standard for assessing purity. A general reverse-phase method is typically effective.
- Spectroscopy:
 - ^1H NMR: The proton NMR spectrum provides structural confirmation. Expected signals include a singlet for the $-\text{CH}_2-$ group, a singlet for the methyl group, aromatic protons in their characteristic region, and a broad singlet for the N-H proton.
 - ^{13}C NMR: The carbon spectrum will show distinct peaks for the carbonyl carbon, the aliphatic $-\text{CH}_2-$ carbon, the methyl carbon, and the aromatic carbons.^[6]
 - Infrared (IR) Spectroscopy: Key vibrational bands confirm the presence of principal functional groups, notably the N-H stretch (around 3300 cm^{-1}) and the strong amide $\text{C}=\text{O}$ carbonyl stretch (around 1670 cm^{-1}).^[1]

- Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. The ESI+ spectrum is expected to show a protonated molecular ion $[M+H]^+$ at m/z 184.[6]

Parameter	Typical Condition	Rationale
Technique	Reverse-Phase HPLC	Standard for purity analysis of organic compounds.
Column	C18 (e.g., 4.6 x 250 mm, 5 μ m)	Provides good separation for moderately polar compounds.
Mobile Phase	Acetonitrile : Water (with 0.1% Formic Acid)	Gradient or isocratic elution can be optimized.
Flow Rate	1.0 mL/min	Standard analytical flow rate.
Detection	UV at ~254 nm	The aromatic ring provides strong UV absorbance.
Injection Volume	10 μ L	Standard volume for analytical HPLC.

Safety and Handling

N-substituted chloroacetamides are hazardous substances and require strict adherence to safety protocols.[7] All handling should be performed by trained personnel in a controlled laboratory environment.[10][11]

Hazard Identification:

- Acute Toxicity: Toxic if swallowed.[12]
- Skin Contact: May cause skin irritation and potentially an allergic skin reaction.[12]
- Eye Contact: Can cause serious eye irritation.
- Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[12]

Hazard Class	GHS Statement	Precautionary Code
Acute Oral Toxicity	H301: Toxic if swallowed	P301 + P310
Skin Sensitization	H317: May cause an allergic skin reaction	P280, P302 + P352
Reproductive Toxicity	H361: Suspected of damaging fertility	P201, P308 + P313

Self-Validating Safety Protocols:

- Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[\[13\]](#) The workspace should be equipped with an eyewash station and a safety shower.[\[13\]](#)
- Personal Protective Equipment (PPE):
 - Hand Protection: Wear nitrile or other chemically resistant gloves. Gloves must be inspected before use and disposed of properly after handling.[\[11\]](#)
 - Eye Protection: Use chemical safety goggles and/or a face shield.[\[13\]](#)
 - Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[\[13\]](#)
- Handling and Storage:
 - Avoid generating dust.[\[13\]](#)
 - Store in a tightly closed container in a cool, dry, and well-ventilated area.[\[10\]](#)[\[13\]](#)
 - Store separately from strong oxidants, strong bases, and strong acids.[\[10\]](#)
- First Aid Measures:
 - If Swallowed: Immediately call a poison center or doctor. Rinse mouth.

- If on Skin: Wash with plenty of soap and water. If irritation or a rash occurs, seek medical attention.
- If Inhaled: Move the person to fresh air. Seek medical attention if symptoms persist.
- Disposal: Dispose of contents and container to an approved hazardous waste disposal plant. Do not allow the chemical to enter drains.^[11]

Conclusion

2-chloro-N-(2-methylphenyl)acetamide is a foundational intermediate in synthetic organic chemistry. Its well-defined synthesis and reactive nature provide a reliable platform for the development of novel molecules, particularly within the pharmaceutical and fine chemical sectors. A thorough understanding of its properties, reaction protocols, and stringent safety requirements is essential for its effective and safe utilization in research and development.

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